(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is a chiral amino acid derivative with a unique structure that includes both an imidazole ring and an amino acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid can be achieved through several methods. One common approach involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water. This method is characterized by mild reaction conditions and broad substrate scopes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines represents a sustainable approach for the synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols or other reduced forms.
Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amino alcohols, and substituted imidazole compounds .
Scientific Research Applications
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in antimicrobial and anticancer treatments.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activity and other biological processes. The amino acid moiety allows for incorporation into peptides and proteins, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
N-Epsilon-(DL-2-Amino-2-carboxyethyl)-L-lysine: Formed on alkaline treatment of proteins.
2-Amino-3-[(2-Amino-2-carboxyethyl)disulfanyl]propanoic acid: Known for its antimicrobial activity.
Uniqueness
(S)-4-(2-Amino-2-carboxyethyl)-1H-imidazole-2-carboxylic acid is unique due to its combination of an imidazole ring and an amino acid moiety, which provides distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in other similar compounds.
Properties
Molecular Formula |
C7H9N3O4 |
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Molecular Weight |
199.16 g/mol |
IUPAC Name |
5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazole-2-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(11)12)1-3-2-9-5(10-3)7(13)14/h2,4H,1,8H2,(H,9,10)(H,11,12)(H,13,14)/t4-/m0/s1 |
InChI Key |
TZPZQMWGVKSDCS-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(NC(=N1)C(=O)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(NC(=N1)C(=O)O)CC(C(=O)O)N |
Origin of Product |
United States |
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